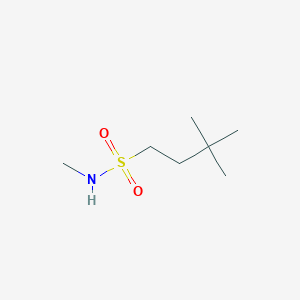
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with an amino group, a chlorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring can be chlorinated using reagents such as thionyl chloride.
Amination: Introduction of the amino group can be done through nucleophilic substitution.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the methylpropan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the alcohol moiety.
Reduction: Reduction reactions could target the pyrazole ring or the chlorinated position.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Industry
Agrochemicals: Possible use in the development of pesticides or herbicides.
Materials Science: Could be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-chloro-1H-pyrazol-5-yl)-2-methylpropan-1-ol: Lacks the methyl group on the pyrazole ring.
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: Different substitution pattern on the pyrazole ring.
Uniqueness
The unique substitution pattern of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol may confer specific chemical reactivity and biological activity, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C8H14ClN3O |
|---|---|
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
3-amino-1-(4-chloro-2-methylpyrazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-5(3-10)8(13)7-6(9)4-11-12(7)2/h4-5,8,13H,3,10H2,1-2H3 |
Clave InChI |
NRIYASHIIDYOHK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=C(C=NN1C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


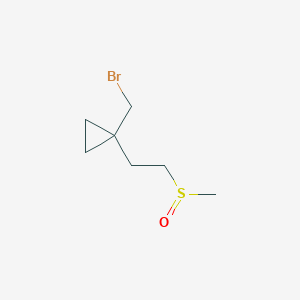
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
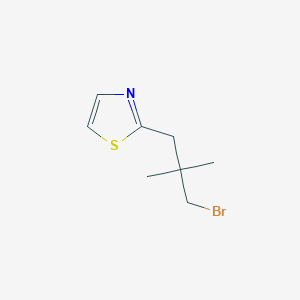
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)
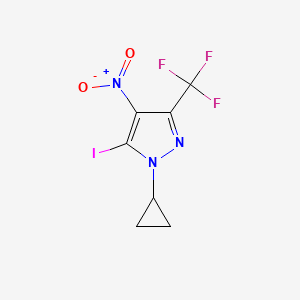
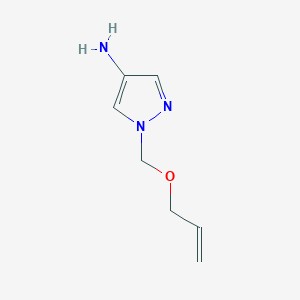


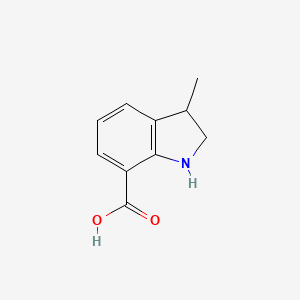
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
